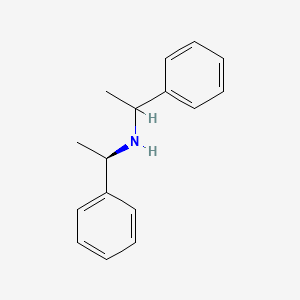![molecular formula C20H22O6 B13411193 2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid](/img/structure/B13411193.png)
2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid is a complex organic compound characterized by multiple hydroxyl groups and a benzoic acid core. This compound is notable for its intricate structure, which includes phenoxy and benzoic acid moieties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid typically involves multi-step organic reactions. The process often starts with the preparation of the phenoxy and benzoic acid intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include phenols, benzoic acid derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenoxy and benzoic acid moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenoxy and benzoic acid derivatives.
科学的研究の応用
2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of 2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The phenoxy and benzoic acid moieties may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxy-6-methylpyridine: A simpler compound with a hydroxyl and methyl group on a pyridine ring.
2-Hydroxy-6-methylcarbazole: Contains a hydroxyl and methyl group on a carbazole structure.
Hydroxymethyl group derivatives: Compounds with hydroxymethyl groups attached to various aromatic and aliphatic structures.
Uniqueness
2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid is unique due to its complex structure, which includes multiple functional groups and aromatic rings. This complexity allows for diverse chemical reactivity and potential biological activities, distinguishing it from simpler compounds.
特性
分子式 |
C20H22O6 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
2-hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methylphenoxy]-3-(3-methylbut-2-enyl)benzoic acid |
InChI |
InChI=1S/C20H22O6/c1-11(2)4-5-13-6-7-16(17(18(13)23)20(24)25)26-19-14(10-21)8-12(3)9-15(19)22/h4,6-9,21-23H,5,10H2,1-3H3,(H,24,25) |
InChIキー |
CQCKOPHUTBMXHC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)O)OC2=C(C(=C(C=C2)CC=C(C)C)O)C(=O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



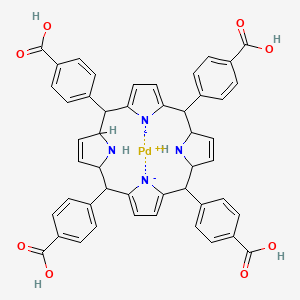
![(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid](/img/structure/B13411129.png)
![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)

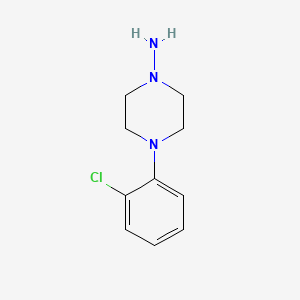
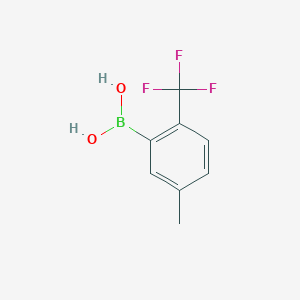

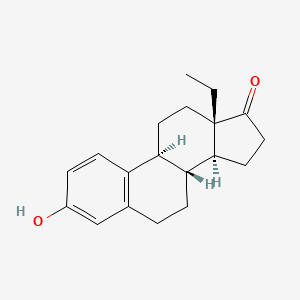
![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)
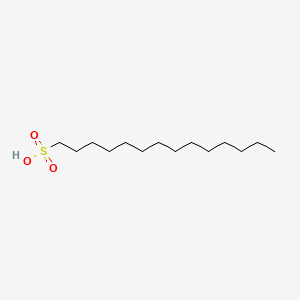
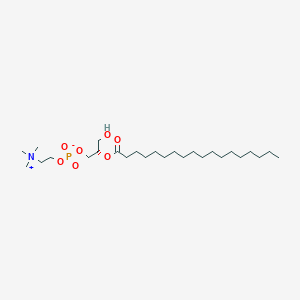
![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)
